molecular formula C8H5ClF4 B1388500 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene CAS No. 1138444-88-8

1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene

Cat. No. B1388500
CAS RN: 1138444-88-8
M. Wt: 212.57 g/mol
InChI Key: HTMMJPLXJLZKRK-UHFFFAOYSA-N
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Description

1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene (1-Cl-2-DDFEB) is a fluorinated organic compound that has been extensively studied in recent years due to its unique properties and potential applications. It has been used in a variety of synthetic organic reactions, such as the synthesis of substituted pyridines, quinolines, and heterocycles. It has also been used in the synthesis of several medicinal compounds, including antifungals and anticancer agents. In addition, 1-Cl-2-DDFEB has been studied for its potential applications in the field of biomedical research, such as in the development of new imaging agents and drug delivery systems.

Scientific Research Applications

1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been studied for its potential applications in the field of biomedical research. It has been used as an imaging agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has also been used in the development of drug delivery systems for targeted delivery of drugs to specific tissues or organs. In addition, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene is not yet fully understood. However, it is believed to interact with specific receptors on the cell surface, leading to the activation of certain signaling pathways. The activated pathways then lead to the expression of specific genes, which in turn can lead to changes in the cell’s behavior.
Biochemical and Physiological Effects
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of fungi and bacteria. In addition, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and easy to handle. However, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene also has some limitations. It is a highly reactive compound and can be toxic if not handled properly. In addition, it is difficult to purify and the yield of the desired product is often low.

Future Directions

1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has potential applications in the fields of drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene and to develop more effective and safe methods for its use. In addition, further research is needed to develop new synthetic methods for the production of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene and to explore its potential applications in other areas, such as the treatment of other diseases.

properties

IUPAC Name

1-chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMJPLXJLZKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226452
Record name 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138444-88-8
Record name 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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